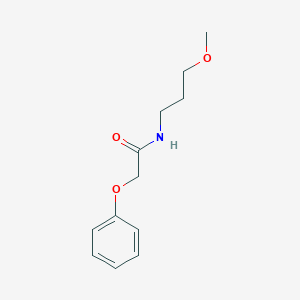

N-(3-methoxypropyl)-2-phenoxyacetamide

Descripción

N-(3-Methoxypropyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the α-carbon of the acetamide backbone and a 3-methoxypropyl substituent on the nitrogen atom. The molecular formula is C₁₂H₁₇NO₃ (molar mass: 235.27 g/mol). The 3-methoxypropyl group enhances solubility in polar solvents, as observed in related structures like methoprotryne (), which shares this substituent.

Propiedades

Fórmula molecular |

C12H17NO3 |

|---|---|

Peso molecular |

223.27g/mol |

Nombre IUPAC |

N-(3-methoxypropyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C12H17NO3/c1-15-9-5-8-13-12(14)10-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14) |

Clave InChI |

JDCPIMSJRGJVEV-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)COC1=CC=CC=C1 |

SMILES canónico |

COCCCNC(=O)COC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs below:

Key Observations:

Bioactivity and Applications: The 3-methoxypropyl group in N-(3-methoxypropyl)-2-phenoxyacetamide and methoprotryne confers polar solubility, but their applications diverge. Methoprotryne’s triazine core enables herbicidal activity via photosynthesis inhibition , whereas phenoxyacetamides (e.g., ) are often intermediates in drug synthesis . N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () includes bulky isopropyl and acetyl groups, which may hinder membrane permeability compared to the less sterically hindered target compound.

Synthetic Routes: Phenoxyacetamide derivatives (e.g., , Scheme 2) are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-(4-hydroxyphenyl)-2-phenylacetamide derivatives are formed using zinc powder and HCl in ethanol , whereas methoprotryne’s synthesis involves triazine ring alkylation .

Spectroscopic Data :

- While NMR/MS data for the target compound are unavailable, analogous compounds (e.g., ’s trifluoromethoxy-pyrrolopyrimidine acetamide) show characteristic peaks for methoxypropyl groups (δ ~3.3–3.5 ppm in ¹H NMR) and acetamide carbonyls (δ ~165–175 ppm in ¹³C NMR) .

Physicochemical Properties

| Property | N-(3-Methoxypropyl)-2-phenoxyacetamide | Methoprotryne | N-(3-Acetylphenyl)-2-(2-isopropylphenoxy)acetamide |

|---|---|---|---|

| Water Solubility | Moderate (predicted) | Low (hydrophobic core) | Low (due to acetyl and isopropyl) |

| LogP | ~2.1 (estimated) | 3.5 | ~3.8 |

| Thermal Stability | Stable up to 150°C (analog-based) | Stable | Decomposes above 200°C |

Research Findings and Limitations

- Gaps in Data: Direct biological or pharmacological data for N-(3-methoxypropyl)-2-phenoxyacetamide are absent in the provided evidence.

- Contradictions: While methoprotryne () and the target compound share the 3-methoxypropyl group, their core structures dictate opposing applications (herbicide vs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.